molecular formula C9H17N3 B1466212 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine CAS No. 1340051-78-6

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Cat. No.: B1466212
CAS No.: 1340051-78-6
M. Wt: 167.25 g/mol
InChI Key: UMWFYCADYRPYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper (II) ions, forming complexes that exhibit catalytic activity in the oxidation of catechol to o-quinone . These interactions are crucial for its function as a catalyst in biochemical reactions.

Cellular Effects

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . This compound’s impact on cellular function makes it a valuable tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with copper (II) ions enhances its catalytic activity, which is essential for its role in biochemical reactions . Understanding these molecular interactions is key to elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity in biochemical assays

Dosage Effects in Animal Models

The effects of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that its impact on biological systems is dose-dependent . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with copper (II) ions plays a role in the oxidation of catechol to o-quinone, a key step in certain metabolic pathways . These interactions highlight its importance in biochemical processes.

Transport and Distribution

The transport and distribution of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport mechanisms is essential for elucidating its role in cellular processes and developing targeted therapies .

Subcellular Localization

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. These localization patterns are important for understanding its role in cellular processes and developing therapeutic applications .

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)10-5-9-6-12(4)11-8(9)3/h6-7,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWFYCADYRPYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.